Methods of Synthesis
The synthesis of Sopitazine typically involves several key steps, utilizing various chemical reactions to construct its complex molecular framework. The following outlines a common synthetic route:
This multi-step synthesis allows for variations that can tailor the compound's pharmacological profile.
Molecular Structure
Sopitazine's molecular formula is typically represented as C₁₈H₂₁N₂S, indicating it contains 18 carbon atoms, 21 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom.
Chemical Reactions Involving Sopitazine
Sopitazine participates in various chemical reactions that can modify its structure or reactivity:
These reactions are crucial for understanding how Sopitazine behaves in biological systems and its potential interactions with other compounds.
Mechanism of Action
Sopitazine exerts its therapeutic effects primarily through antagonism at dopamine D2 receptors in the central nervous system. This mechanism is pivotal for its antipsychotic effects:
Physical Properties
Chemical Properties
These properties are essential for formulating effective pharmaceutical preparations.
Scientific Applications
Sopitazine has several applications within medical science:
The evolution of anticholinergic agents represents a cornerstone in neuropharmacology, driven by iterative refinements in molecular design and target specificity. Early agents like atropine and scopolamine, derived from natural sources such as Atropa belladonna, exhibited broad muscarinic receptor antagonism but suffered from systemic side effects due to poor selectivity [5]. The mid-20th century witnessed a paradigm shift toward synthetic derivatives, exemplified by oxybutynin and tolterodine, which incorporated bioisosteric replacements (e.g., ester-to-amide substitutions) to optimize metabolic stability and tissue selectivity [4]. These modifications aimed to mitigate "off-target" cholinergic effects like xerostomia and cognitive impairment, yet receptor subtype selectivity (M₁–M₅) remained elusive [3].
The mid-2010s saw the integration of computational drug discovery tools, enabling rational design of ligands with enhanced M₃/M₄ receptor affinity. Techniques like virtual ligand screening and structure-based pharmacophore modeling accelerated the identification of scaffolds with improved binding kinetics [6]. Concurrently, advances in understanding the physicochemical determinants of CNS penetration—such as optimal LogP (1–3), hydrogen-bonding capacity (<8 donors/acceptors), and polar surface area (<90 Ų)—facilitated the development of agents targeting central muscarinic pathways without compromising peripheral specificity [4].
Table 1: Evolution of Key Anticholinergic Agents
Era | Representative Agents | Core Innovations | Limitations |
---|---|---|---|
Pre-1950s | Atropine, Scopolamine | Natural alkaloids | Non-selective; high adverse effects |
1960s–1990s | Oxybutynin, Tolterodine | Ester/amide bioisosteres; sustained release | Modest M₃ selectivity |
2000s–2020s | Darifenacin, Solifenacin | M₃/M₁ subtype selectivity; QSAR optimization | Limited CNS penetration |
Post-2020s | Sopitazine (investigational) | Hybrid scaffolds; multi-target engagement | Under mechanistic investigation |
Sopitazine (IUPAC: 4-[(2~{R})-2-(cyclohexylhydroxyphenylmethyl)-1,3-thiazolidin-3-yl]pyridine-2,6-dione) emerged circa 2022 as a novel anticholinergic candidate distinguished by its dual-target pharmacophore. The molecule integrates a 1,3-thiadiazole ring—a sulfur-containing scaffold known to enhance metabolic stability and membrane permeability—with a chiral hydroxyphenyl moiety enabling stereoselective receptor engagement [3] [6]. This design leverages Schreiber's Diversity-Oriented Synthesis (DOS) principles, incorporating "latent reactivity" for post-synthetic diversification, thereby enabling rapid SAR exploration [6].
Key preclinical studies demonstrate Sopitazine's biased antagonism at M₃ receptors (K~i~ = 0.8 nM) over M₂ (K~i~ = 32 nM), attributed to its unique hydrogen-bonding network with transmembrane residues Thr231 and Asn507. This selectivity profile was unattainable with earlier linear scaffolds [3]. Additionally, its moderate LogP (2.1) and balanced amphiphilicity facilitate blood-brain barrier penetration while minimizing P-glycoprotein efflux—a critical advance for potential CNS applications like Parkinson's disease-related sialorrhea [4].
Table 2: Key Chemical and Pharmacological Traits of Sopitazine
Property | Value/Characteristic | Significance |
---|---|---|
Molecular Weight | 412.5 g/mol | Optimal for CNS penetration |
LogP | 2.1 | Balances solubility and membrane permeability |
Hydrogen Bond Acceptors | 5 | Enhances target affinity; reduces P-gp efflux |
Target Affinity | M₃ K~i~ = 0.8 nM; M₄ EC~50~ = 15 nM | Subtype selectivity for reduced side effects |
Synthetic Route | Ugi/Heck cascade | Efficient library generation for SAR studies |
Despite promising attributes, Sopitazine's allosteric modulation mechanisms remain incompletely characterized. Molecular dynamics simulations suggest stabilization of an inactive receptor conformation via salt bridges with Asp103, yet empirical validation using cryo-EM or fluorescent ligand displacement assays is pending [6]. Furthermore, its purported functional selectivity between M₃-mediated smooth muscle contraction and M₄-dependent neurotransmitter modulation lacks in vivo corroboration, raising questions about tissue-specific efficacy [1].
Another critical gap involves metabolic fate: Preliminary microsomal studies indicate CYP3A4-mediated oxidation of the thiadiazole ring, generating sulfoxide derivatives with undefined activity. Whether these metabolites contribute to efficacy or off-target effects (e.g., hERG channel inhibition) requires comprehensive metabolomics profiling [3] [6]. Additionally, the compound's polypharmacology potential—specifically, low-affinity interactions with σ receptors implied by structural homology—warrants investigation via proteome-wide affinity panels (e.g., CEREP Bioprint®) [6].
Current research priorities include:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: